N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE

Overview

Description

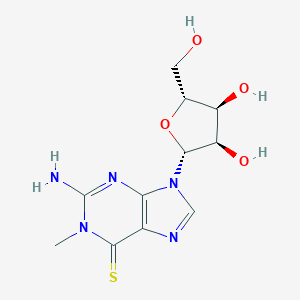

Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine. It is known for its effectiveness in controlling external parasites, particularly fleas, on pets. Nitenpyram works by interfering with the neural signaling of insects, leading to paralysis and death. It is highly selective towards insect nicotinic acetylcholine receptors, making it a potent insecticide with relatively low toxicity to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitenpyram involves several key steps:

Starting Materials: The synthesis begins with 1,1,1,2-trichloroethane and 2-chloro-5-nitrapyrin.

Intermediate Formation: 1,1,1-trichloro-2-nitroethane is synthesized through an elimination reaction and catalytic nitration reaction. Concurrently, N-ethyl-2-chloro-5-pyridyl methyl amine is obtained through N-alkylation reaction using water as a solvent and phase-transfer catalysis technology.

Condensation and Methyl Amination: The two intermediates are mixed together in dichloromethane, followed by condensation and methyl amination reactions in the same reaction vessel.

Industrial Production Methods

The industrial production of nitenpyram follows a similar synthetic route but is optimized for higher yield and purity. The process involves:

High Product Yield and Purity: The method ensures high total yield and purity with a short technological process.

Environmental Considerations: The process minimizes environmental pollution and is cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nitenpyram undergoes various chemical reactions, including:

Oxidation: Nitenpyram can be oxidized to form its metabolites.

Reduction: Reduction reactions can modify the nitro group present in nitenpyram.

Substitution: Substitution reactions can occur at the pyridine ring or the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Metabolites such as 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) and N-(6-chloro-3-pyridylmethyl)-N-ethyl-N’-methylformamidine (CPMF).

Reduction Products: Reduced forms of nitenpyram with modified nitro groups.

Substitution Products: Various substituted derivatives of nitenpyram.

Scientific Research Applications

Nitenpyram has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying neonicotinoid insecticides and their interactions with nicotinic acetylcholine receptors.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Used in veterinary medicine for controlling external parasites on pets.

Industry: Applied in agriculture for pest control, particularly for crops affected by sucking pests

Mechanism of Action

Nitenpyram exerts its effects by binding irreversibly to the nicotinic acetylcholine receptors (nACHr) in the central nervous system of insects. This binding blocks the flow of ions in the postsynaptic membrane, leading to paralysis and death of the insect. The compound is highly selective towards the variation of nACHr found in insects, making it an effective insecticide with minimal impact on mammals .

Comparison with Similar Compounds

Nitenpyram belongs to the neonicotinoid class of insecticides, which includes other compounds such as:

Imidacloprid: Another widely used neonicotinoid with similar insecticidal properties but different molecular structure.

Dinotefuran: Known for its rapid action and effectiveness against a broad spectrum of pests.

Thiamethoxam: A neonicotinoid with systemic properties, used for seed treatment and foliar application.

Uniqueness of Nitenpyram

Nitenpyram is unique due to its rapid onset of action and high selectivity towards insect nicotinic acetylcholine receptors. It is particularly effective in veterinary applications for controlling fleas on pets, providing quick relief from infestations .

Properties

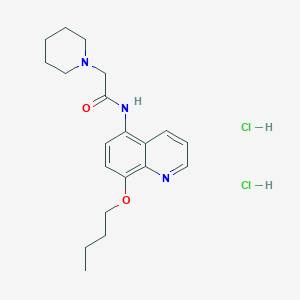

IUPAC Name |

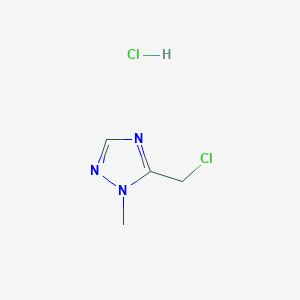

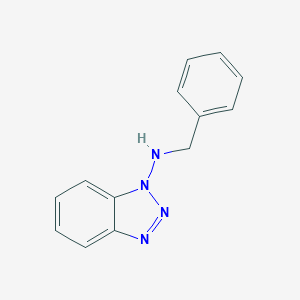

N-benzylbenzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFBDRLXNOOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909303 | |

| Record name | N-Benzyl-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105026-59-3 | |

| Record name | N-Benzyl-1-aminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.